molecular formula C8H20Cl2N2 B6225927 N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride CAS No. 2077-91-0

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride

Cat. No.: B6225927
CAS No.: 2077-91-0
M. Wt: 215.16 g/mol
InChI Key: MOSYYFXUTWLBIU-UHFFFAOYSA-N
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Description

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of cyclohexane, where two amino groups are substituted at the 1 and 3 positions, each with a methyl group. This compound is often used in various scientific research areas due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride typically involves the reaction of cyclohexane-1,3-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro compounds.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery.

    Industry: In the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-dimethylcyclohexane-1,3-diamine dihydrochloride
  • N1,N3-dimethylcyclohexane-1,2-diamine dihydrochloride
  • N1,N3-dimethylcyclohexane-1,4-diamine dihydrochloride

Uniqueness

N1,N3-dimethylcyclohexane-1,3-diamine dihydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

CAS No.

2077-91-0

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

1-N,3-N-dimethylcyclohexane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-4-3-5-8(6-7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H

InChI Key

MOSYYFXUTWLBIU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC(C1)NC.Cl.Cl

Purity

95

Origin of Product

United States

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